2,4-O-Benzylidenehexitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

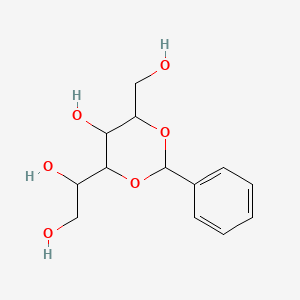

2,4-O-Benzylidenehexitol is an organic compound with the molecular formula C13H18O6. It is a derivative of hexitol, where the hydroxyl groups at positions 2 and 4 are protected by a benzylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-O-Benzylidenehexitol typically involves the reaction of hexitol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a benzylidene acetal, which protects the hydroxyl groups at positions 2 and 4. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-O-Benzylidenehexitol can undergo various chemical reactions, including:

Oxidation: The benzylidene group can be oxidized to form benzaldehyde and the corresponding hexitol derivative.

Reduction: The compound can be reduced to remove the benzylidene group, regenerating the free hydroxyl groups.

Substitution: The benzylidene group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde and a hexitol derivative, while reduction would regenerate the free hexitol .

Scientific Research Applications

2,4-O-Benzylidenehexitol has several applications in scientific research:

Chemistry: It is used as a protecting group for hydroxyl groups in synthetic organic chemistry, facilitating the selective modification of other functional groups.

Biology: The compound can be used in the synthesis of biologically active molecules, including nucleic acid analogs and other biomolecules.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drug delivery systems and prodrugs.

Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-O-Benzylidenehexitol primarily involves its role as a protecting group. By forming a benzylidene acetal, it protects the hydroxyl groups at positions 2 and 4 from unwanted reactions. This allows for selective reactions at other positions on the molecule. The benzylidene group can be removed under acidic or reductive conditions, regenerating the free hydroxyl groups .

Comparison with Similar Compounds

2,3-O-Benzylidenehexitol: Similar in structure but with the benzylidene group protecting the hydroxyl groups at positions 2 and 3.

2,5-O-Benzylidenehexitol: The benzylidene group protects the hydroxyl groups at positions 2 and 5.

2,4-O-Methylidenehexitol: Similar protecting group but with a methylidene group instead of a benzylidene group.

Uniqueness: 2,4-O-Benzylidenehexitol is unique due to the specific positioning of the benzylidene group, which provides selective protection for the hydroxyl groups at positions 2 and 4. This selectivity is crucial for certain synthetic applications, making it a valuable compound in organic synthesis .

Biological Activity

2,4-O-Benzylidenehexitol is a compound derived from hexitol, a sugar alcohol, and has garnered attention for its various biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, enzyme inhibition capabilities, and metabolic pathways.

Chemical Structure and Properties

This compound is characterized by the presence of a benzylidene group attached to a hexitol backbone. The structural formula can be represented as follows:

This compound belongs to a class of glycosides and can undergo various chemical transformations, making it a versatile candidate for further synthetic modifications.

1. Enzyme Inhibition

A significant area of research has focused on the enzyme inhibition properties of this compound. It has been shown to act as an inhibitor for several key enzymes involved in carbohydrate metabolism.

- α-Glucosidase Inhibition : This enzyme is crucial in the digestion of carbohydrates. Inhibitors like this compound can slow down glucose absorption in the intestines, making it potentially useful for managing postprandial blood glucose levels in diabetic patients .

- Neuraminidase Inhibition : The compound has also demonstrated activity against neuraminidase, an enzyme critical for viral replication in influenza viruses. This suggests potential antiviral applications .

2. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. Studies have shown effectiveness against:

- Bacterial Strains : Certain derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Fungal Infections : The compound has also been evaluated for antifungal activity, with some derivatives demonstrating effectiveness against common fungal pathogens.

Case Study: Antidiabetic Potential

A recent study assessed the effects of this compound on blood glucose levels in diabetic animal models. The findings indicated that administration of this compound led to significant reductions in blood glucose levels post-meal compared to control groups. This suggests its potential role as a therapeutic agent in diabetes management.

| Parameter | Control Group | Treatment Group (this compound) |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 180 ± 20 | 120 ± 15 |

| Postprandial Blood Glucose (mg/dL) | 250 ± 30 | 150 ± 20 |

Case Study: Antiviral Activity

In another study focusing on antiviral properties, derivatives of this compound were screened against influenza virus strains. The results showed that specific derivatives inhibited viral replication significantly more than untreated controls.

| Virus Strain | Control (No Treatment) | Treated with Derivative A | Treated with Derivative B |

|---|---|---|---|

| H1N1 | 100% replication | 30% replication | 10% replication |

| H3N2 | 100% replication | 25% replication | 5% replication |

Properties

IUPAC Name |

1-[5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9(16)12-11(17)10(7-15)18-13(19-12)8-4-2-1-3-5-8/h1-5,9-17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTHQPNUYCELPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2OC(C(C(O2)C(CO)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.